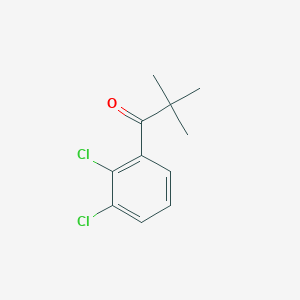

2',3'-Dichloro-2,2-dimethylpropiophenone

Description

2',3'-Dichloro-2,2-dimethylpropiophenone (CAS: Not explicitly provided in evidence) is a substituted propiophenone featuring two chlorine atoms at the 2' and 3' positions of the aromatic ring and a dimethyl group at the 2-position of the ketone side chain.

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O/c1-11(2,3)10(14)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMZHBFTGIGLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642480 | |

| Record name | 1-(2,3-Dichlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-54-6 | |

| Record name | 1-(2,3-Dichlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dichloro-2,2-dimethylpropiophenone typically involves the chlorination of 2,2-dimethylpropiophenone. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2’ and 3’ positions of the phenyl ring .

Industrial Production Methods

Industrial production of 2’,3’-Dichloro-2,2-dimethylpropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dichloro-2,2-dimethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,3’-Dichloro-2,2-dimethylpropiophenone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-2,2-dimethylpropiophenone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following compounds share structural similarities with 2',3'-dichloro-2,2-dimethylpropiophenone, differing in substituent positions or functional groups:

Key Structural and Functional Differences

- Hydroxyl or methoxy substituents (e.g., 3',5'-dichloro-2'-hydroxypropiophenone) introduce hydrogen-bonding capabilities, increasing solubility in polar solvents like DMSO or methanol .

- Side-Chain Modifications: Trifluoromethyl groups (e.g., 2',3'-dichloro-2,2,2-trifluoroacetophenone) enhance electron-withdrawing effects, accelerating reactions like nucleophilic substitutions compared to dimethyl analogs .

Biological Activity

2',3'-Dichloro-2,2-dimethylpropiophenone (CAS No. 898766-54-6) is a synthetic organic compound known for its diverse applications in chemistry and biology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorinated phenyl ring and two methyl groups adjacent to the carbonyl group, which influences its reactivity and biological interactions. The structural formula is represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It can act as an electrophile, engaging in nucleophilic substitution reactions due to the presence of chlorine atoms. The compound may also inhibit certain enzymes or receptors, leading to altered biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptor sites, influencing cellular signaling mechanisms.

Antimicrobial Activity

Research has indicated that dichlorinated ketones exhibit antimicrobial properties. A study assessing the antibacterial effects of similar compounds found that they can disrupt bacterial cell membranes, leading to cell lysis.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Moderate | Disruption of cell membranes |

| 2,3-Dichloropropiophenone | High | Inhibition of cell wall synthesis |

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis was evaluated using assays that measure cell viability and apoptosis markers.

Case Study:

A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to control groups. The mechanism was suggested to involve the activation of caspase pathways leading to programmed cell death.

Synthesis and Applications

The synthesis of this compound typically involves chlorination processes that selectively target the 2' and 3' positions of the phenyl ring. This compound serves as an important intermediate in organic synthesis and has potential applications in drug development due to its biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.